molecular formula C20H19N3O4 B2376450 4-(3,4-dimethoxyphenyl)-3-(2-hydroxyphenyl)-5-methyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one CAS No. 874190-80-4

4-(3,4-dimethoxyphenyl)-3-(2-hydroxyphenyl)-5-methyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one

Cat. No.: B2376450
CAS No.: 874190-80-4
M. Wt: 365.389
InChI Key: LQMCGXGZKVJAFC-UHFFFAOYSA-N
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Description

The compound 4-(3,4-dimethoxyphenyl)-3-(2-hydroxyphenyl)-5-methyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one is a pyrrolopyrazolone derivative characterized by a fused bicyclic core structure. Key substituents include:

  • 2-Hydroxyphenyl group: Introduces hydrogen-bonding capacity, influencing solubility and molecular interactions .
  • Methyl group at position 5: Modifies steric bulk and conformational stability .

Properties

IUPAC Name

4-(3,4-dimethoxyphenyl)-3-(2-hydroxyphenyl)-5-methyl-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O4/c1-23-19(11-8-9-14(26-2)15(10-11)27-3)16-17(21-22-18(16)20(23)25)12-6-4-5-7-13(12)24/h4-10,19,24H,1-3H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQMCGXGZKVJAFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(C2=C(C1=O)NN=C2C3=CC=CC=C3O)C4=CC(=C(C=C4)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-(3,4-Dimethoxyphenyl)-3-(2-hydroxyphenyl)-5-methyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This compound features a complex structure that may contribute to its diverse pharmacological properties.

Chemical Structure and Properties

  • Molecular Formula : C20H19N3O4
  • Molecular Weight : 365.389 g/mol
  • IUPAC Name : 4-(3,4-dimethoxyphenyl)-3-(2-hydroxyphenyl)-5-methyl-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one

Biological Activity Overview

Research indicates that this compound exhibits various biological activities including antiproliferative effects against cancer cell lines, anti-inflammatory properties, and potential as a COX-II inhibitor.

Antiproliferative Activity

Studies have shown that derivatives of pyrazolo compounds can significantly inhibit the proliferation of cancer cells. For instance, a related study evaluated the antiproliferative activity of several pyrazolo derivatives against K562 (chronic myeloid leukemia), MV4-11 (acute myeloid leukemia), and MCF-7 (breast cancer) cell lines. The results indicated that certain compounds within this class exhibited low micromolar GI50 values, suggesting potent antiproliferative effects.

CompoundCell LineGI50 (µM)
21MV4-113.5 ± 1.2
22K5622.4 ± 1.3
23MCF-74.2 ± 0.9

These findings highlight the potential of this compound and its analogs in cancer therapy by inducing apoptosis and inhibiting cell proliferation through mechanisms involving caspase activation and poly(ADP-ribose) polymerase cleavage .

Anti-inflammatory Activity

In addition to its anticancer properties, the compound has been investigated for its anti-inflammatory effects. Certain derivatives have shown promise as selective COX-II inhibitors with minimal ulcerogenic effects, making them suitable candidates for further development in treating inflammatory diseases without the side effects commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs) .

Case Studies and Research Findings

Recent studies have expanded on the biological activities of this compound:

  • Antiproliferative Mechanism : A study demonstrated that treatment with specific pyrazolo derivatives led to significant reductions in proliferating cell nuclear antigen (PCNA) levels and induced apoptosis in cancer cells, suggesting a multifaceted mechanism involving both cell cycle arrest and apoptotic pathways .
  • Fluorescence Properties : Investigations into the fluorescence characteristics of related compounds revealed their utility as pH indicators in biological systems, which could enhance their application in diagnostic tools .
  • Structure-Activity Relationship (SAR) : Research into the SAR of pyrazolo compounds has identified key structural features that enhance biological activity, such as specific substitutions on the phenyl rings that improve binding affinity to target enzymes involved in tumorigenesis .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between the target compound and analogs from the evidence:

Compound Substituents Key Functional Groups Spectral Data (IR/NMR) Synthesis Method Reference
Target Compound 3,4-Dimethoxyphenyl, 2-hydroxyphenyl, 5-methyl C=O (pyrazolone), -OCH₃, -OH Not explicitly provided Likely multi-component or cyclization routes -
4-(3,4-Diethoxyphenyl)-3-(2-hydroxy-5-methylphenyl)-5-(3-pyridinylmethyl)-... () 3,4-Diethoxyphenyl, 2-hydroxy-5-methylphenyl, 3-pyridinylmethyl C=O, -OCH₂CH₃, -OH, pyridine IR: C=O (~1700 cm⁻¹), -OH (~3400 cm⁻¹); NMR: Aromatic δ 7.2–7.8 ppm Unspecified, likely via condensation
3-(2-Hydroxyphenyl)-5-(3-hydroxypropyl)-4-(3,4,5-trimethoxyphenyl)-... () 3,4,5-Trimethoxyphenyl, 2-hydroxyphenyl, 3-hydroxypropyl C=O, -OCH₃, -OH, -CH₂CH₂CH₂OH IR: C=O (~1720 cm⁻¹), -OH (~3500 cm⁻¹); NMR: Aliphatic δ 2.5–3.5 ppm Multi-step functionalization
3-Amino-5,5-di(4-methylphenyl)-1-phenyl-pyrazol-4(5H)-one () 4-Methylphenyl, phenyl, amino C=O, -NH₂, -CH₃ IR: C=O (1720 cm⁻¹), NH₂ (~3320 cm⁻¹); NMR: δ 2.26 (s, CH₃), 7.28–7.80 (Ar-H) Reflux with hydroxylamine hydrochloride
6-Amino-4-(4-methoxyphenyl)-3-methyl-1,4-dihydro-pyrano[2,3-c]pyrazole-5-carbonitrile () 4-Methoxyphenyl, methyl, cyano C=O, -OCH₃, -CN IR: C=O (~1700 cm⁻¹), -CN (~2200 cm⁻¹); NMR: δ 3.67 (OCH₃) One-pot multi-component reaction

Substituent Effects on Physicochemical Properties

  • Aromatic Substitution :

    • The 3,4-dimethoxyphenyl group in the target compound offers moderate lipophilicity compared to 3,4-diethoxyphenyl (, higher lipophilicity) and 3,4,5-trimethoxyphenyl (, enhanced steric hindrance) .
    • The 2-hydroxyphenyl group in the target compound enables hydrogen bonding, similar to analogs in –3, but lacks the 5-methyl or 3-hydroxypropyl side chains seen in –2, which influence solubility .
  • Stereoelectronic Effects :

    • Methoxy vs. Ethoxy : Ethoxy groups () increase electron-donating capacity and steric bulk compared to methoxy .
    • Hydroxypropyl vs. Methyl : The 3-hydroxypropyl group () introduces polarity and conformational flexibility absent in the target compound’s methyl group .

Spectral and Structural Analysis

  • IR Spectroscopy : All compounds exhibit strong C=O stretches (~1700–1720 cm⁻¹), while -OH and -NH₂ groups show broad peaks at ~3300–3500 cm⁻¹ .
  • NMR Trends : Aromatic protons in dimethoxy-/trimethoxyphenyl derivatives resonate at δ 6.8–7.8 ppm, with methoxy groups at δ 3.6–3.7 ppm .

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